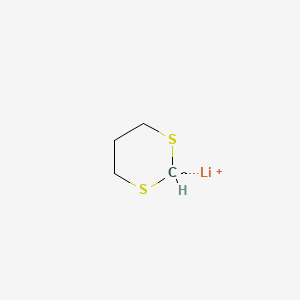
Lithium 1,3-dithian-2-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium 1,3-dithian-2-ide is an organolithium compound with the molecular formula C4H7LiS2. It is a derivative of 1,3-dithiane, where the hydrogen atom at the 2-position is replaced by a lithium atom. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
Lithium 1,3-dithian-2-ide is typically prepared by the deprotonation of 1,3-dithiane using a strong base such as n-butyllithium in a solvent like tetrahydrofuran (THF) at low temperatures . The reaction can be represented as follows:
C4H8S2+n-BuLi→C4H7LiS2+n-BuH
Industrial Production Methods
While the preparation of this compound is primarily conducted on a laboratory scale, the principles of its synthesis can be scaled up for industrial production. The key factors include maintaining low temperatures and using anhydrous conditions to prevent the decomposition of the organolithium compound.
化学反応の分析
Types of Reactions
Lithium 1,3-dithian-2-ide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as alkyl halides, carbonyl compounds, and epoxides to form new carbon-carbon bonds.
Substitution Reactions: Can participate in substitution reactions with suitable leaving groups.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Alkyl Halides: Reacts with alkyl halides to form substituted dithianes.
Carbonyl Compounds: Adds to carbonyl compounds to form alcohols after hydrolysis.
Epoxides: Opens epoxide rings to form alcohols.
Major Products Formed
The major products formed from these reactions include substituted dithianes, alcohols, and other carbon-carbon bonded structures, depending on the electrophile used .
科学的研究の応用
Lithium 1,3-dithian-2-ide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Natural Product Synthesis: Used in the synthesis of complex natural products by forming carbon-carbon bonds.
Pharmaceuticals: Plays a role in the synthesis of pharmaceutical intermediates.
Material Science: Used in the preparation of advanced materials with specific properties.
作用機序
The mechanism by which lithium 1,3-dithian-2-ide exerts its effects involves the stabilization of carbanions by the sulfur atoms in the dithiane ring. This stabilization allows the compound to act as a nucleophile, reacting with various electrophiles to form new bonds . The molecular targets and pathways involved include the formation of stable intermediates that facilitate further reactions.
類似化合物との比較
Similar Compounds
- Sodium 1,3-dithian-2-ide
- Potassium 1,3-dithian-2-ide
- Magnesium 1,3-dithian-2-ide
Uniqueness
Lithium 1,3-dithian-2-ide is unique due to its high reactivity and stability compared to its sodium and potassium counterparts. The lithium cation provides better stabilization of the carbanion, making it more effective in nucleophilic addition reactions .
特性
CAS番号 |
36049-90-8 |
|---|---|
分子式 |
C4H7LiS2 |
分子量 |
126.2 g/mol |
InChI |
InChI=1S/C4H7S2.Li/c1-2-5-4-6-3-1;/h4H,1-3H2;/q-1;+1 |
InChIキー |
HFNMXYWDJQCFDD-UHFFFAOYSA-N |
正規SMILES |
[Li+].C1CS[CH-]SC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















